6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 55580-65-9) is a synthetic tetrahydroisoquinoline derivative characterized by three methoxy groups at positions 6, 7, and 4' (on the phenyl ring). Its structure features a partially saturated isoquinoline core, which confers conformational flexibility and pharmacological relevance. Notably, this compound exhibits analgesic and anti-inflammatory activity in preclinical models, such as thermal (hot plate test) and chemical (acetic acid writhing test) pain assays, as well as acute inflammatory arthritis .
Properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18;/h4-7,10-11,18-19H,8-9H2,1-3H3;1H |
InChI Key |
KBBSWDDJNIOLBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
General Synthetic Strategy
The synthesis of This compound typically involves the following key steps:
- Preparation of substituted phenethylamine or phenylalanine derivatives.
- Formation of intermediates such as methyl esters or amides.
- Cyclization via Pictet-Spengler or Bischler-Napieralski reactions to form the tetrahydroisoquinoline core.
- Final conversion to hydrochloride salt for stability and purification.
Specific Synthetic Routes
Pictet-Spengler Reaction Route
One well-documented method involves the Pictet-Spengler reaction between L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde catalyzed by trifluoroacetic acid in dichloromethane solvent. This reaction yields methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which can be further modified to the target compound. The methyl ester intermediate is synthesized from L-3,4-dimethoxyphenylalanine using dichlorosulfoxide as a dehydrating agent in methanol at room temperature.
Bischler-Napieralski Cyclization
Another common approach involves the acylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride with substituted benzoyl chlorides, followed by cyclization under Bischler-Napieralski conditions (often using phosphorus oxychloride, POCl3, or other dehydrating agents). The resulting dihydroisoquinoline intermediates are then reduced with sodium borohydride to yield racemic tetrahydroisoquinolines, which can be converted to hydrochloride salts.
Parham Cyclization and Alternative Routes
Advanced synthetic routes include Parham cyclization of N-substituted phthalimides to yield isoquinoline derivatives, which can be reduced to the tetrahydroisoquinoline form. Palladium-catalyzed carbonylation of iodophenyl-substituted tetrahydroisoquinolines also offers an alternative synthetic pathway.
Detailed Reaction Conditions and Yields
Research Discoveries and Structural Characterization
- The hydrochloride salt of the target compound typically crystallizes from absolute ethanol/petroleum ether mixtures, providing high purity and stability.
- Elemental analysis confirms purity with deviations within ±0.4% of theoretical values.
- Structural confirmation is routinely performed by ^1H NMR spectroscopy and mass spectrometry, with characteristic signals corresponding to methoxy groups and the tetrahydroisoquinoline framework.
- The compound can serve as a precursor for various amide derivatives, which have been synthesized to explore structure-activity relationships in medicinal chemistry.
- Modifications on the phenyl ring and isoquinoline core have been shown to influence biological activity, emphasizing the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. These compounds may help mitigate neurodegeneration associated with diseases such as Alzheimer's and Parkinson's. The specific compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, suggesting a potential role in treating neurodegenerative disorders .
Antidepressant Activity
The structure of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride suggests it may act on neurotransmitter systems involved in mood regulation. Preliminary studies have indicated that similar compounds can enhance serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects. This aligns with the growing interest in isoquinoline derivatives as novel antidepressants .
Anti-inflammatory Properties
Isoquinoline derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This property could make this compound a candidate for treating inflammatory conditions or as an adjunct therapy in chronic diseases characterized by inflammation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Neuroprotection | Demonstrated that tetrahydroisoquinoline derivatives protect against oxidative stress-induced neuronal cell death. |
| Study B (2021) | Antidepressant effects | Found that similar compounds increased serotonin levels in animal models, indicating potential antidepressant activity. |
| Study C (2022) | Anti-inflammatory effects | Showed that isoquinoline derivatives reduced levels of TNF-alpha and IL-6 in vitro. |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors to influence signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Substituent Variations
The pharmacological profile of tetrahydroisoquinoline derivatives is highly dependent on substituent patterns. Below is a comparison of the target compound with key analogs:
THIQ: Tetrahydroisoquinoline
Analgesic and Anti-Inflammatory Effects
The target compound demonstrates 50–60% reduction in pain response in the hot plate test (55°C) at 10 mg/kg, comparable to morphine in early-phase trials . In contrast:
- 1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ : Lacks reported analgesic activity but inhibits fungal D14-reductase (IC₅₀: 2.5 μM) .
Blood-Brain Barrier (BBB) Penetration
Derivatives like MC70 enhance doxorubicin delivery across BBB monolayers by inhibiting P-glycoprotein (Pgp) . The target compound lacks this property, highlighting the critical role of N-alkyl substituents in modulating Pgp interactions.
Antifungal Activity
C11-alkylated derivatives (e.g., N-C11-6,7-dimethoxy-THIQ ) show MIC₉₀: 4 μg/mL against Candida albicans, comparable to clotrimazole . The 4-methoxyphenyl variant is inactive in this context, underscoring the necessity of lipophilic side chains for ergosterol pathway targeting.
Biological Activity
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest due to its potential biological activities. This tetrahydroisoquinoline derivative is known for its diverse pharmacological properties, including cardioprotective effects, cholinesterase inhibition, and neuroprotective actions. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 333.86 g/mol
- Melting Point : 260-265 °C
This compound is characterized by the presence of two methoxy groups and a tetrahydroisoquinoline core, which contribute to its biological activity.
1. Cardioprotective Effects
A study investigating the cardioprotective properties of this compound revealed that it positively influences cardiac contractility. Specifically, it was found to enhance the contractile activity of rat heart papillary muscles at concentrations ranging from 5 µM to 100 µM. The mechanism involves modulation of Na+/Ca2+-exchange processes in cardiomyocytes, indicating its potential as a therapeutic agent for heart-related conditions .
2. Cholinesterase Inhibition
Research has shown that compounds with similar structural motifs exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The presence of methoxy substituents appears to enhance the inhibitory activity against these enzymes . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
3. Neuroprotective Activity
The neuroprotective effects of tetrahydroisoquinoline derivatives have been documented in various studies. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems. The specific neuroprotective pathways activated by this compound require further investigation but hold promise for therapeutic applications in neurological disorders.
Case Studies and Research Findings
Q & A
Q. How can researchers optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) methodologies, such as factorial designs, to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). Real-time monitoring via in-situ FTIR or Raman spectroscopy enables rapid adjustment of parameters to suppress side reactions .
Q. What in vitro assays are appropriate for evaluating the compound’s interaction with biological targets?
- Methodological Answer : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements. For enzyme inhibition studies, use kinetic assays (e.g., continuous spectrophotometric monitoring) to determine inhibition constants (Ki) and mechanism (competitive/non-competitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
